

In Vivo Analysis of 3-Hydroxypristanoyl-CoA Turnover: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Hydroxypristanoyl-CoA

Cat. No.: B15548272

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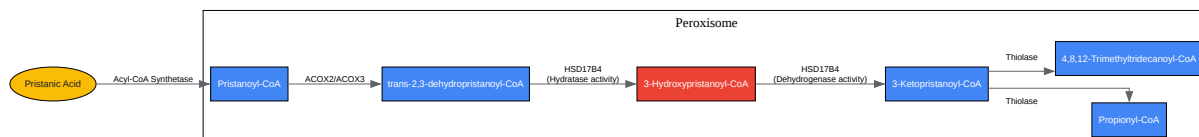
Introduction

3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β -oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary intake of phytanic acid. The turnover of **3-Hydroxypristanoyl-CoA** is a key indicator of peroxisomal function, and its dysregulation is associated with severe metabolic disorders, such as D-bifunctional protein deficiency, a form of Zellweger syndrome.[1] Accurate in vivo analysis of **3-Hydroxypristanoyl-CoA** turnover is therefore essential for understanding the pathophysiology of these diseases, diagnosing patients, and developing novel therapeutic interventions.

These application notes provide a comprehensive overview of the methodologies for the in vivo analysis of **3-Hydroxypristanoyl-CoA** turnover, including detailed experimental protocols for sample preparation and analysis, as well as a summary of relevant quantitative data. The provided information is intended to guide researchers in designing and executing robust studies to investigate this important metabolic pathway.

Metabolic Pathway of Pristanic Acid β -Oxidation

The degradation of pristanic acid occurs within the peroxisome through a series of β -oxidation steps. **3-Hydroxypristanoyl-CoA** is formed in the second step of this pathway, catalyzed by the D-bifunctional protein (HSD17B4). It is subsequently oxidized to 3-ketopristanoyl-CoA by the same enzyme.



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Caption: Peroxisomal β -oxidation of pristanic acid.

Data Presentation

The following tables summarize quantitative data on the concentration of 3-hydroxypristanic acid, the de-esterified form of **3-Hydroxypristanoyl-CoA**, in human plasma. These values can serve as a reference for clinical and research applications.

Table 1: Plasma Concentrations of 3-Hydroxypristanic Acid in Healthy Controls and Patients with Peroxisomal Disorders

Cohort	3-Hydroxypristanic Acid (nM)	Reference
Healthy Controls	0.02 - 0.81	--INVALID-LINK--[2]
Patients with Generalized Peroxisomal Disorders	Comparable to controls (absolute) Significantly decreased (relative to pristanic acid)	--INVALID-LINK--[2]
Patients with D-Bifunctional Protein Deficiency	Elevated	--INVALID-LINK--[2]

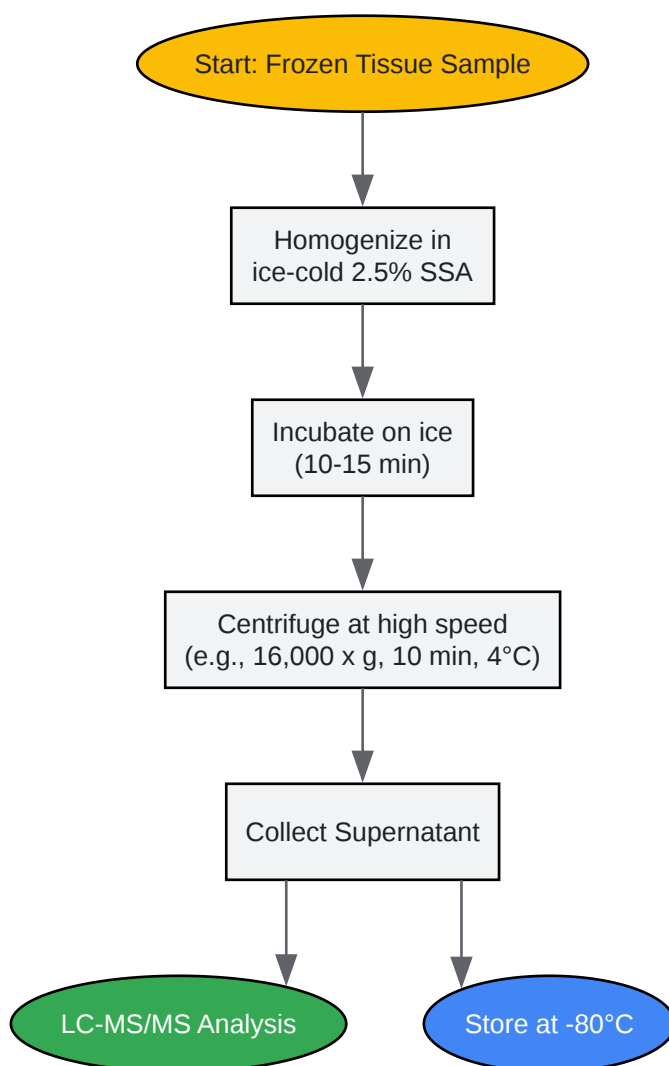
Table 2: Kinetic Parameters of HSD17B4 (D-Bifunctional Protein)

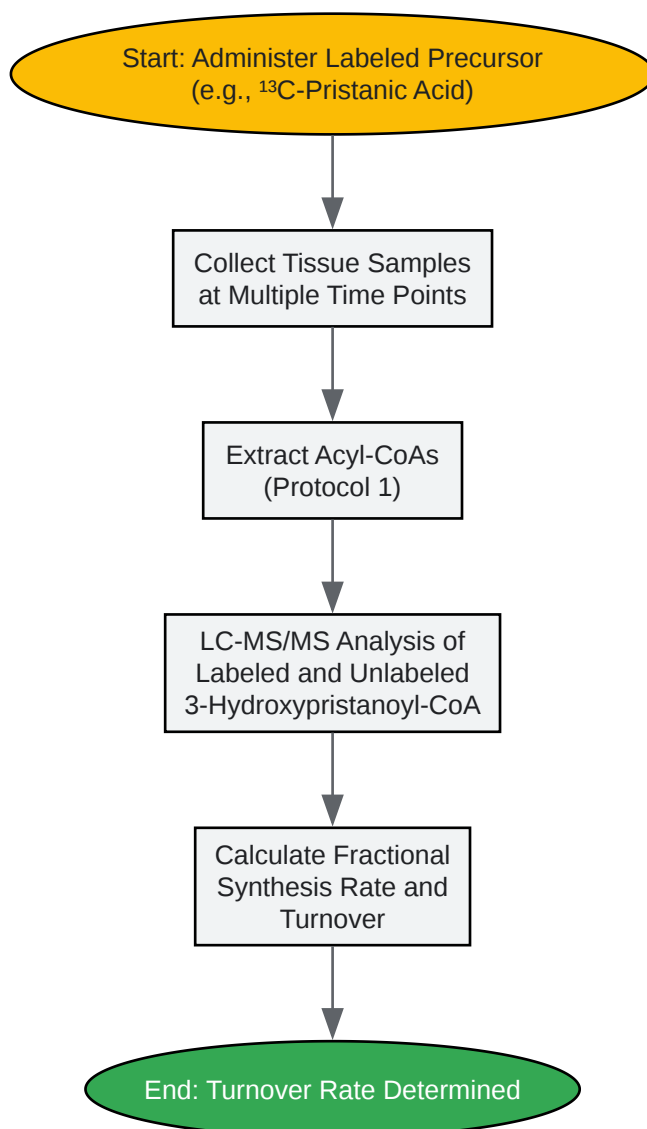
Substrate	Enzyme Activity	KM (μM)	Vmax (μmol/min/mg)	Reference
D-3-hydroxy-octanoyl-CoA	Dehydrogenase	10	8.8	--INVALID-LINK-- [3]
NAD+	Dehydrogenase	13	8.8	--INVALID-LINK-- [3]
3-ketooctanoyl-CoA	Dehydrogenase (reverse)	2.7	-	--INVALID-LINK-- [3]
NADH	Dehydrogenase (reverse)	5.4	-	--INVALID-LINK-- [3]
(2E)-hexadecenoyl-CoA	Hydratase	12.8	-	--INVALID-LINK--
(2E)-hexadecenedioyl-CoA	Hydratase	0.9	-	--INVALID-LINK--

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissues for LC-MS/MS Analysis

This protocol describes a robust method for the extraction of acyl-CoAs from tissue samples, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).





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References

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- 2. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
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